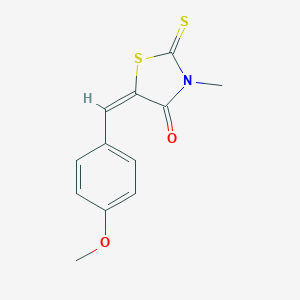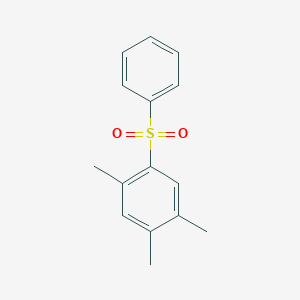
1,2,4-Trimethyl-5-(phenylsulfonyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Trimethyl-5-(phenylsulfonyl)benzene, also known as TPSB, is a chemical compound that has gained attention in recent years for its potential applications in scientific research. TPSB is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C16H18O2S. This compound has shown promise in various fields, including medicinal chemistry, materials science, and organic synthesis. In
科学研究应用
1,2,4-Trimethyl-5-(phenylsulfonyl)benzene has shown promise in various scientific research applications, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been identified as a potential lead compound for the development of novel anti-cancer agents. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
In materials science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties. For example, this compound has been incorporated into conjugated polymers to improve their solubility and thermal stability. This compound has also been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with high surface area and gas storage capacity.
In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds, including sulfones, sulfonamides, and sulfonylureas. This compound has also been used as a catalyst for various organic reactions, including Michael addition, aldol condensation, and Suzuki coupling.
作用机制
The mechanism of action of 1,2,4-Trimethyl-5-(phenylsulfonyl)benzene in various scientific research applications is not fully understood. However, studies have suggested that this compound exerts its biological activity by inhibiting the activity of various enzymes and proteins involved in cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling and glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, induces apoptosis, and disrupts cell cycle progression. In vivo studies have shown that this compound exhibits anti-tumor activity in mouse models of breast and lung cancer.
实验室实验的优点和局限性
1,2,4-Trimethyl-5-(phenylsulfonyl)benzene has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. This compound is also relatively easy to synthesize in large quantities, making it an attractive compound for scale-up studies. However, this compound has some limitations for lab experiments, including its potential toxicity and limited water solubility.
未来方向
There are several future directions for research on 1,2,4-Trimethyl-5-(phenylsulfonyl)benzene. One potential direction is the development of this compound-based anti-cancer agents with improved efficacy and selectivity. Another direction is the synthesis of novel organic materials and MOFs using this compound as a building block. Additionally, further studies are needed to elucidate the mechanism of action of this compound in various scientific research applications and to explore its potential applications in other fields, such as catalysis and electrochemistry.
Conclusion
In conclusion, this compound is a promising compound for scientific research with potential applications in medicinal chemistry, materials science, and organic synthesis. The synthesis method of this compound has been optimized in recent years, and various modifications have been made to improve the efficiency and scalability of the synthesis process. This compound exhibits potent cytotoxic activity against various cancer cell lines, induces apoptosis, and disrupts cell cycle progression. However, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in other fields.
合成方法
The synthesis of 1,2,4-Trimethyl-5-(phenylsulfonyl)benzene can be achieved through a multi-step process that involves the reaction of 2,4,6-trimethylbenzene with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity. This method has been optimized in recent years, and various modifications have been made to improve the efficiency and scalability of the synthesis process.
属性
分子式 |
C15H16O2S |
|---|---|
分子量 |
260.4 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-2,4,5-trimethylbenzene |
InChI |
InChI=1S/C15H16O2S/c1-11-9-13(3)15(10-12(11)2)18(16,17)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI 键 |
ONQVQRJKLWFABS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)C2=CC=CC=C2)C |
规范 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)


![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)
![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
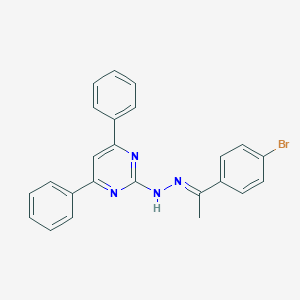
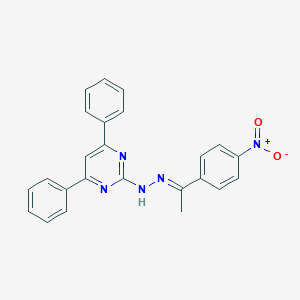

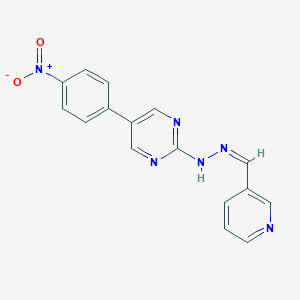

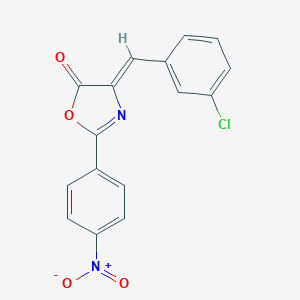
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)
